An In-depth Technical Guide to 4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9): Properties, Synthesis, and Biological Profile
An In-depth Technical Guide to 4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9): Properties, Synthesis, and Biological Profile
Disclaimer: Publicly available experimental data for 4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9) is limited. This guide provides a comprehensive overview based on the principles of chemical analogy, drawing from data on structurally related compounds to predict its physicochemical properties, spectroscopic characteristics, potential synthetic routes, and likely biological and toxicological profiles. All predicted data should be confirmed through empirical validation.
Introduction
4-(2-Isopropylphenoxy)-3-methylaniline is a complex aromatic amine derivative. Its structure, featuring a diaryl ether linkage and a substituted aniline moiety, suggests its potential utility as a scaffold in medicinal chemistry and materials science. The aniline functional group is a common feature in many biologically active compounds, while the diaryl ether motif is present in a range of natural products and pharmaceuticals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, leveraging data from analogous structures to build a predictive profile.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. In the absence of experimental data for 4-(2-Isopropylphenoxy)-3-methylaniline, we can predict its properties based on its constituent functional groups and by comparison with structurally similar molecules.
| Property | Predicted Value for 4-(2-Isopropylphenoxy)-3-methylaniline | Comparative Data for Analogous Compounds |
| Molecular Formula | C₁₆H₁₉NO | 4-(3-isopropylphenoxy)-3-methylaniline: C₁₆H₁₉NO[1] |
| Molecular Weight | 241.33 g/mol | 4-(3-isopropylphenoxy)-3-methylaniline: 241.33 g/mol [1] |
| Melting Point (°C) | Likely a low-melting solid or a viscous liquid | 4-Methoxy-2-methylaniline: 13-14 °C[2] |
| Boiling Point (°C) | > 300 °C (decomposition may occur) | N-Methylaniline: 195.6 °C[3] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform. | 4-Isopropyl-3-methylaniline hydrochloride: Slightly soluble in water (9.9 g/L)[4] |
| logP (predicted) | ~4.5 | 4-(3-isopropylphenoxy)-3-methylaniline: 4.3[1] |
Analytical Characterization: A Predictive Approach
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 4-(2-Isopropylphenoxy)-3-methylaniline are not available, we can predict the key features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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A doublet for the two methyl groups of the isopropyl moiety.
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A septet for the methine proton of the isopropyl group.
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A singlet for the methyl group on the aniline ring.
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A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be solvent-dependent.
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A series of multiplets in the aromatic region corresponding to the protons on both benzene rings.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule, including the aliphatic carbons of the isopropyl and methyl groups, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to its functional groups:
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N-H stretching: Doublet peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
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C-O-C stretching: A strong absorption band around 1200-1250 cm⁻¹ indicative of the diaryl ether linkage.[5]
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Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H bending: Strong absorptions in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[5]
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (241.33). The fragmentation pattern would likely involve cleavage of the ether bond and loss of the isopropyl group.
Potential Synthetic Pathways
The synthesis of 4-(2-Isopropylphenoxy)-3-methylaniline would likely involve the formation of the diaryl ether bond. A common and effective method for this is the Ullmann condensation or a related copper-catalyzed or palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Workflow: Ullmann-Type Condensation
A plausible synthetic route would involve the reaction of a substituted phenol with a substituted aryl halide.
Caption: Proposed Ullmann-type synthesis of the target compound.
Experimental Protocol (Conceptual):
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Reactant Preparation: To a reaction vessel, add 4-halo-3-methylaniline (e.g., 4-bromo-3-methylaniline), 2-isopropylphenol, a copper catalyst (such as copper(I) iodide), and a base (like potassium carbonate).
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Solvent Addition: Add a high-boiling point aprotic solvent, for example, N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Reaction Execution: Heat the mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-(2-Isopropylphenoxy)-3-methylaniline.
Modern variations of this reaction, such as the Buchwald-Hartwig amination, could also be employed.[6]
Predicted Biological Activity and Toxicological Profile
Aniline and its derivatives are known to exhibit a range of biological activities and toxicological effects. The specific activity of 4-(2-Isopropylphenoxy)-3-methylaniline would be influenced by its substituents.
Potential Biological Activities
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Antimicrobial and Antifungal Activity: Many aniline derivatives have been reported to possess antibacterial and antifungal properties.[7][8] The lipophilicity introduced by the isopropyl and phenoxy groups may enhance cell membrane penetration, potentially leading to antimicrobial effects.
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Anticancer Activity: Substituted anilines are scaffolds in the design of kinase inhibitors and other anticancer agents.[9] The specific substitution pattern of the target molecule could confer inhibitory activity against certain cellular targets involved in cancer progression.
-
Antioxidant Activity: Some aniline derivatives have demonstrated antioxidant properties by scavenging free radicals.[7]
Toxicological Considerations
The toxicity of substituted anilines is a significant concern.
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General Toxicity: Aniline and its derivatives can be toxic upon exposure.[10] The primary routes of exposure are inhalation, ingestion, and skin contact.
-
Hemotoxicity: A common toxic effect of anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[11] This can lead to hemolytic anemia.[10]
-
Organ Toxicity: Prolonged or repeated exposure to some aniline derivatives has been shown to cause damage to the spleen, liver, and kidneys.[10][11][12]
-
Neurotoxicity: Aniline exposure can lead to neurological symptoms such as headache, confusion, and dizziness.[10]
The toxicity of 4-(2-Isopropylphenoxy)-3-methylaniline is expected to be influenced by its metabolic fate. The molecule will likely undergo metabolic transformations in the liver, which could either detoxify it or produce more toxic metabolites.[11]
Caption: Potential toxicological pathways of substituted anilines.
Conclusion
4-(2-Isopropylphenoxy)-3-methylaniline is a molecule with potential applications in various fields of chemical research, particularly in the development of new pharmaceuticals and functional materials. While experimental data for this specific compound is scarce, a predictive analysis based on its structural analogues provides valuable insights into its likely properties, synthesis, and biological profile. The information presented in this guide serves as a foundational resource for researchers, emphasizing the need for empirical validation of the predicted characteristics. The potential for biological activity, coupled with the inherent toxicological concerns associated with aniline derivatives, underscores the importance of careful handling and thorough investigation of this compound in a laboratory setting.
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